D-glucuronic acid
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Overview
Description
D-glucuronic acid is a glucose derivative with the chemical formula C6H10O7. It is a key component in various biological processes and is found in many plants and animals. This compound is known for its role in detoxification processes in the liver, where it helps in the conjugation and subsequent elimination of toxins.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-glucuronic acid can be synthesized through the oxidation of glucose. The primary alcohol group at the sixth carbon of glucose is oxidized to form a carboxylic acid group. This oxidation can be achieved using various oxidizing agents such as nitric acid or enzymatic methods involving glucose oxidase.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascades, whole cell catalysis, and co-culture systems. These methods leverage the natural metabolic pathways of microorganisms to produce this compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
D-glucuronic acid undergoes several types of chemical reactions, including:
Oxidation: The primary alcohol group is oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced back to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, glucose oxidase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group.
Major Products
Oxidation: this compound.
Reduction: D-glucose.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
D-glucuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various complex molecules.
Biology: Plays a crucial role in the detoxification processes in the liver.
Medicine: Used in the treatment of liver diseases and hyperlipidemia. It is also a component of hyaluronic acid, which is used in medical applications for its moisturizing properties.
Industry: Used in the production of cosmetics, food additives, and pharmaceuticals
Mechanism of Action
D-glucuronic acid exerts its effects primarily through its role in the detoxification process. It conjugates with endogenous and exogenous toxic substances in the liver to form glucuronides, which are more water-soluble and can be easily excreted through urine or sweat. This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the toxic substances .
Comparison with Similar Compounds
D-glucuronic acid is unique compared to other similar compounds due to its specific role in detoxification and its presence in various biological molecules. Similar compounds include:
D-glucose: The precursor to this compound.
D-glucaric acid: Another oxidation product of glucose.
Hyaluronic acid: A polymer that includes this compound as a repeating unit
This compound stands out due to its specific applications in detoxification and its role in forming important biological molecules.
Properties
CAS No. |
25249-06-3 |
---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |
InChI Key |
IAJILQKETJEXLJ-UHFFFAOYSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
melting_point |
165.5 °C |
Origin of Product |
United States |
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